molecular formula C11H15NO2 B1453648 2-Methyl-3-[methyl(phenyl)amino]propanoic acid CAS No. 1211474-24-6

2-Methyl-3-[methyl(phenyl)amino]propanoic acid

Cat. No. B1453648
CAS RN: 1211474-24-6
M. Wt: 193.24 g/mol
InChI Key: TUHDVYVSPCSJTP-UHFFFAOYSA-N
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Description

2-Methyl-3-[methyl(phenyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPA is a nonsteroidal anti-androgen that has been shown to have a variety of effects on the body, including the ability to inhibit the growth of certain types of cancer cells. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis and structural analysis of related phenyl propanoic acid compounds, highlighting their potential in creating complex molecular structures. For instance, the synthesis of methyl esters of N-(O, O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids showcases the compound's utility in chemical synthesis (Tchapkanov & Petrov, 1998). Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of certain antagonists, underlines the importance of such compounds in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).

Contribution to Anti-Inflammatory and Antimicrobial Research

The compound's derivatives have shown promise in anti-inflammatory and antimicrobial research. For instance, phenolic compounds isolated from Eucommia ulmoides Oliv., structurally related to 2-Methyl-3-[methyl(phenyl)amino]propanoic acid, exhibited modest inhibitory activities in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021). Additionally, certain synthesized derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown significant antimicrobial activities against various pathogens, emphasizing the compound's relevance in antimicrobial research (Mickevičienė et al., 2015).

Role in Stereoselective Synthesis

2-Methyl-3-[methyl(phenyl)amino]propanoic acid derivatives have also been instrumental in stereoselective synthesis, a crucial aspect of producing enantiomerically pure pharmaceuticals. For example, an efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate via hydrolytic kinetic resolution was reported, highlighting the compound's utility in the asymmetric synthesis of important pharmaceutical intermediates (Narsaiah & Kumar, 2011).

properties

IUPAC Name

2-methyl-3-(N-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHDVYVSPCSJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[methyl(phenyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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